molecular formula C8H6ClNO2S B2718966 Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride CAS No. 2044714-45-4

Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride

Cat. No.: B2718966
CAS No.: 2044714-45-4
M. Wt: 215.65
InChI Key: ABPBWCLECPLUBK-UHFFFAOYSA-N
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Description

Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound that features a fused bicyclic structure consisting of a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential as a kinase inhibitor, which makes it a valuable scaffold for drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to optimize reaction conditions to maximize yield and minimize impurities, often involving continuous flow chemistry and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce nitro groups to amines.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like stannous chloride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, such as halides or alkyl groups.

Scientific Research Applications

Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the development of kinase inhibitors, which are crucial for regulating various biological processes.

    Medicine: Its potential as a drug candidate for treating diseases like cancer and inflammatory disorders is being explored.

    Industry: It can be used in the synthesis of materials with specific electronic or optical properties

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine: Another heterocyclic compound with a similar structure but different substitution patterns.

    Pyrido[3’,2’4,5]thieno[2,3-d]pyrimidine: A compound with an additional fused ring, offering different biological activities.

Uniqueness

Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which can form hydrogen bonds and enhance its binding affinity to biological targets .

Properties

IUPAC Name

thieno[2,3-c]pyridine-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S.ClH/c10-8(11)6-7-5(1-3-9-6)2-4-12-7;/h1-4H,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPBWCLECPLUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=CS2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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